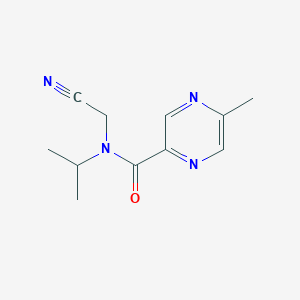![molecular formula C14H15N3O6S B2355097 3-({4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)propanoic acid CAS No. 133071-57-5](/img/structure/B2355097.png)
3-({4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-({4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)propanoic acid” is a compound that has gained popularity in the scientific community. Oxazole, an important heterocyclic nucleus, is a part of this compound . Oxazole is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .
Synthesis Analysis
The synthesis of oxazole derivatives has been an interesting field for a long time . Oxazole was first prepared in 1947 . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .Molecular Structure Analysis
The molecular formula of “this compound” is C14H15N3O6S. It’s a part of a number of medicinal compounds .Chemical Reactions Analysis
Oxazole and its derivatives have been used as intermediates for the synthesis of new chemical entities in medicinal chemistry . They have a wide spectrum of biological activities .Physical And Chemical Properties Analysis
The physical and chemical properties of oxazole derivatives depend on their substitution pattern . Oxazole is a stable liquid at room temperature with a boiling point of 69 °C .Scientific Research Applications
Antibacterial Activity
One of the notable applications of derivatives of 3-({4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)propanoic acid is in the field of antibacterial activity. Studies have synthesized compounds structurally related to this chemical and evaluated their effectiveness against various bacterial strains. For instance, Kadian et al. (2012) synthesized derivatives and assessed their antibacterial activity against E. coli, Staphylococcus aureus, and other strains, finding some of the compounds showing good activity against specific bacterial strains (Kadian, Maste, & Bhat, 2012). Similarly, Hussein (2018) synthesized novel hybrid sulfonamide carbamates and evaluated their antimicrobial activities, revealing significant activity against tested bacteria (Hussein, 2018).
Structural and Mechanistic Studies
Research in this area also includes structural and mechanistic studies of related compounds. For example, studies by Naito et al. (1968) and Ning et al. (2018) explored the preparation and structural assessment of related isothiazole and oxazole derivatives (Naito, Nakagawa, & Takahashi, 1968), (Ning, Otani, & Ohwada, 2018). These studies are crucial for understanding the chemical behavior and potential applications of these compounds.
Chemical Synthesis and Applications
Other research efforts focus on the synthesis and potential applications of related compounds. For instance, research by Kumarasinghe et al. (2009) and Linden et al. (2006) involved the synthesis and characterization of complex structures related to this acid, which are essential for advancing chemical synthesis methods and exploring new applications (Kumarasinghe, Hruby, & Nichol, 2009), (Linden, Iliev, & Heimgartner, 2006).
Catalytic and Biochemical Studies
Further research includes studies on catalytic processes and interactions with biological molecules. For example, Tayebi et al. (2011) studied the use of related sulfuric acid compounds as catalysts (Tayebi, Baghernejad, Saberi, & Niknam, 2011), and Zhang et al. (2015) investigated the interaction between sulfonamide derivatives and bovine serum albumin (Zhang, Lin, Liu, & Lin, 2015).
Mechanism of Action
Future Directions
Oxazole and its derivatives continue to draw the attention of researchers around the globe due to their increasing importance in the field of medicinal chemistry . They are being synthesized and screened for various biological activities . The diverse biological potential of oxazole derivatives is a focus of research in the new millennium .
properties
IUPAC Name |
4-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]anilino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O6S/c1-9-8-12(16-23-9)17-24(21,22)11-4-2-10(3-5-11)15-13(18)6-7-14(19)20/h2-5,8H,6-7H2,1H3,(H,15,18)(H,16,17)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGQNVUADFSGGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

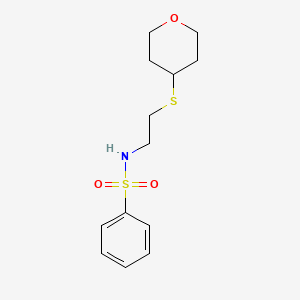
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-carboxamide](/img/structure/B2355016.png)
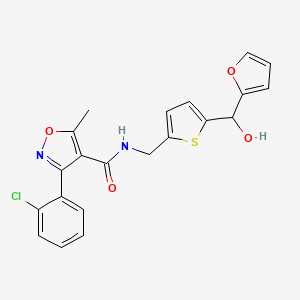

![5-{1-[(4-bromophenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2355020.png)
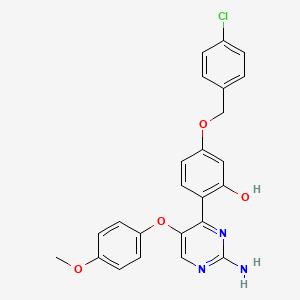
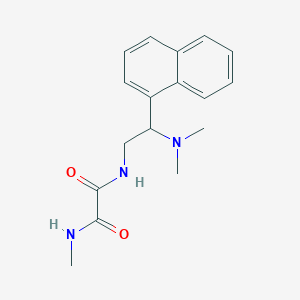
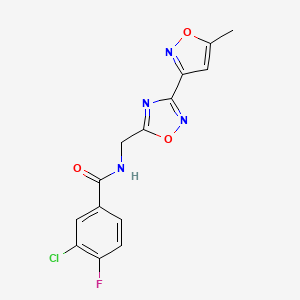
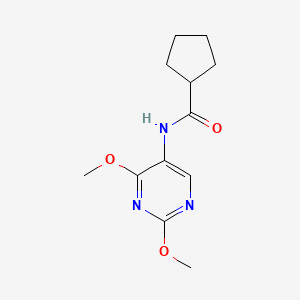
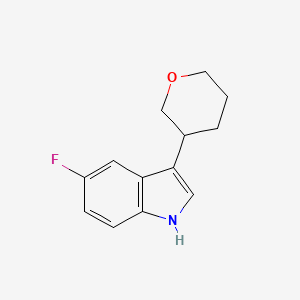


![2-[({10-Cyano-13-oxo-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,9,11-pentaen-11-yl}methyl)sulfanyl]acetic acid](/img/structure/B2355035.png)
